Phenyl anthranilate

Description

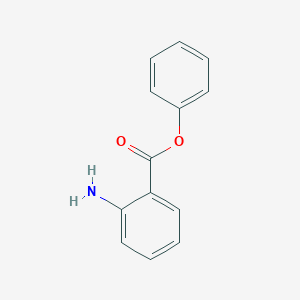

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFSYQBEXZGTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145450 | |

| Record name | Phenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-69-6 | |

| Record name | Benzoic acid, 2-amino-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10268-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl anthranilate synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Phenyl Anthranilate

Abstract

Phenyl anthranilate (phenyl 2-aminobenzoate) is an aromatic ester of significant interest, primarily recognized for its characteristic fruity and floral aroma, which has secured its place in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its synthesis, with a primary focus on the acid-catalyzed Fischer-Speier esterification of anthranilic acid and phenol. We delve into the mechanistic underpinnings of this classic reaction, offering a detailed, field-proven experimental protocol. Furthermore, this document consolidates the key physicochemical and spectroscopic properties of phenyl anthranilate, presenting them in an accessible format for researchers. Applications spanning from perfumery to its potential as a chemical intermediate are discussed, alongside essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable aromatic compound.

Introduction

Phenyl anthranilate, with the systematic IUPAC name phenyl 2-aminobenzoate, is an organic compound belonging to the ester family.[1] Its structure consists of a phenyl group linked via an ester bond to an anthranilate moiety, which is derived from anthranilic acid (2-aminobenzoic acid). The presence of the amino group and the aromatic rings imparts unique chemical and physical properties to the molecule.

While its parent molecule, anthranilic acid, and its derivatives are known for a wide range of biological activities, including anti-inflammatory properties, phenyl anthranilate is most celebrated for its organoleptic qualities.[2] It possesses a distinct sweet, fruity aroma reminiscent of grapes and orange blossoms, making it a valuable ingredient in the formulation of fragrances for perfumes, cosmetics, and personal care products.[3] Its methyl and phenethyl ester counterparts are also used extensively in perfumery and as flavoring agents.[3][4][5] Understanding its synthesis is crucial for optimizing production and exploring new applications.

Synthesis of Phenyl Anthranilate

The most common and economically viable method for synthesizing phenyl anthranilate is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol).

Reaction Principle: Fischer-Speier Esterification

Fischer esterification is an equilibrium reaction in which a carboxylic acid (anthranilic acid) reacts with an alcohol or phenol (phenol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] The reaction involves the formation of an ester and water as a byproduct.

Overall Reaction: C₇H₇NO₂ (Anthranilic Acid) + C₆H₆O (Phenol) ⇌ C₁₃H₁₁NO₂ (Phenyl Anthranilate) + H₂O

To drive the equilibrium towards the product side and achieve a high yield, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one of the reactants.[6][7]

Mechanism of Fischer-Speier Esterification

The causality behind the need for an acid catalyst lies in the reactivity of the starting materials. The carboxylic acid carbonyl is not sufficiently electrophilic to be attacked by a weak nucleophile like phenol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack.[6][8]

The mechanism proceeds through several reversible steps:

-

Protonation of the Carbonyl: The carbonyl oxygen of anthranilic acid is protonated by the acid catalyst.

-

Nucleophilic Attack: The nucleophilic oxygen atom of phenol attacks the protonated, and now highly electrophilic, carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[7][8]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of phenyl anthranilate.

Reagents and Materials:

-

Anthranilic Acid (1.0 eq)

-

Phenol (1.5 - 2.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~5 mol%)

-

Toluene (as solvent for azeotropic removal of water)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Workflow Diagram:

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add anthranilic acid (1.0 eq), phenol (1.5 eq), and toluene. The solvent volume should be sufficient to allow for efficient stirring and reflux.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap as the reaction progresses. Continue reflux until no more water is collected, indicating the reaction is near completion (typically 4-8 hours).

-

Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a 10% aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and remove any unreacted anthranilic acid. Causality: The basic bicarbonate deprotonates the acidic catalyst and the carboxylic acid, forming water-soluble salts that are extracted into the aqueous phase.

-

Work-up - Washing: Wash the organic layer with a saturated NaCl solution (brine). Causality: The brine wash helps to break any emulsions and further removes water from the organic layer.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent. Remove the toluene solvent using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure phenyl anthranilate.

Alternative Synthesis Routes

-

From Acyl Chlorides: Phenol can react with anthraniloyl chloride (the acid chloride of anthranilic acid). This reaction is generally faster and not an equilibrium process but requires the prior synthesis of the unstable and moisture-sensitive acyl chloride.[9]

-

Transesterification: Phenyl anthranilate can be synthesized by reacting another anthranilate ester (e.g., methyl anthranilate) with phenol in the presence of a suitable catalyst. This method is effective if the alcohol being displaced (methanol) has a lower boiling point and can be easily removed.[10]

Physicochemical and Spectroscopic Properties

The properties of phenyl anthranilate are well-documented, making its identification and characterization straightforward for researchers.

Physical Properties

The key physical properties are summarized in the table below. The data indicate it is a solid at room temperature with limited water solubility.

| Property | Value | Source |

| IUPAC Name | phenyl 2-aminobenzoate | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][11] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | White solid | [11] |

| Odor | Fruity, grape, orange blossom | [3][12] |

| Melting Point | 39-44 °C | [12] |

| Boiling Point | >230 °C | [12] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [12] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Key signals include N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-O stretching bands (around 1100-1300 cm⁻¹). Aromatic C-H stretches will also be present.

-

¹H NMR Spectroscopy: The spectrum will show distinct signals for the aromatic protons on both the anthranilate and phenyl rings (typically in the 6.5-8.0 ppm range). A broad singlet corresponding to the two protons of the amino (-NH₂) group will also be visible.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 213, corresponding to the molecular weight of the compound.

Applications

Phenyl anthranilate's primary applications stem from its pleasant aromatic profile and its chemical structure.

Fragrance and Flavor Industry

This is the most significant area of application. Due to its sweet, floral, and fruity (grape-like) scent, phenyl anthranilate is used as a fragrance ingredient in a wide array of products:

-

Fine Fragrances: Incorporated into perfumes and colognes to provide warmth and floral depth.[3]

-

Personal Care Products: Used to scent cosmetics, lotions, shampoos, and soaps.[3]

-

Flavoring: While less common than its methyl or phenethyl analogs, it can be used to impart grape or cherry notes in products like beverages, candy, and baked goods.[12]

It is also a precursor for producing Schiff bases, which are themselves important in perfumery. For example, reacting an anthranilate ester with an aldehyde like hydroxycitronellal produces Aurantiol, a compound with a powerful orange blossom and jasmine character.[4][13]

Pharmaceutical and Chemical Research

The anthranilic acid scaffold is a well-known "privileged structure" in medicinal chemistry. N-phenylanthranilic acid (fenamic acid) is the parent compound for a class of non-steroidal anti-inflammatory drugs (NSAIDs).[14] While phenyl anthranilate itself is not a prominent therapeutic agent, its structure makes it a valuable intermediate for the synthesis of more complex molecules and derivatives that may exhibit biological activity.[14][15]

Safety and Handling

As with any chemical, proper safety protocols are essential when handling phenyl anthranilate.

-

GHS Hazard Statements: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from direct sunlight and sources of ignition.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

Phenyl anthranilate is a chemically significant and commercially valuable aromatic ester. Its synthesis is readily achievable through the well-understood Fischer-Speier esterification, a process that exemplifies fundamental principles of organic chemistry. The compound's distinct physicochemical properties, particularly its appealing grape and floral aroma, have established it as a staple in the fragrance industry. While its direct pharmaceutical applications are limited, its structural relation to biologically active scaffolds suggests potential as a synthetic intermediate. This guide provides the foundational technical knowledge for scientists and researchers to effectively synthesize, characterize, and utilize phenyl anthranilate in their work.

References

- Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC. (2022-03-27).

- Phenethyl anthranilate | C15H15NO2.

- phenethyl anthranilate 2-aminobenzoic acid 2-phenyl ethyl ester. The Good Scents Company.

- Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024-09-30). Asian Journal of Chemistry.

- Phenyl Anthranil

- Methyl anthranil

- Phenyl anthranilate | C13H11NO2.

- An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol.

- Phenyl Ethyl Anthranil

- Phenyl anthranil

- Phenylethyl Anthranil

- N-phenylanthranilic acid derivatives and uses thereof.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry.

- Process for preparing anthranilic acid esters.

- Fragrance ingredient.

- SAFETY DATA SHEET - Phenyl anthranilic acid. (2010-10-18). Fisher Scientific.

- Fischer–Speier esterific

- Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery. Scentspiracy.

- Fischer Esterific

- some more reactions of phenol. Chemguide.

Sources

- 1. Phenyl anthranilate | C13H11NO2 | CID 66300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl Ethyl Anthranilate [anshulchemicals.com]

- 4. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 5. Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]

- 11. biosynth.com [biosynth.com]

- 12. Phenylethyl Anthranilate | 133-18-6 [chemicalbook.com]

- 13. US5155095A - Fragrance ingredient - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. CN101868443A - N-phenylanthranilic acid derivatives and uses thereof - Google Patents [patents.google.com]

- 16. fluorochem.co.uk [fluorochem.co.uk]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Phenyl Anthranilate: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl anthranilate, also known as phenyl 2-aminobenzoate, is an aromatic compound with significant applications in various scientific fields, ranging from fragrance and flavor chemistry to its emerging role as a scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, safety protocols, and its current and potential applications for researchers and drug development professionals.

Part 1: Core Chemical Identity and Physical Properties

Phenyl anthranilate is the ester formed from anthranilic acid and phenol. Its core structure consists of a phenyl group attached to the carboxyl group of anthranilic acid.

Chemical Structure:

Caption: Chemical structure of Phenyl Anthranilate.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 10268-69-6 | [1] |

| IUPAC Name | phenyl 2-aminobenzoate | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | White to orange to green powder or crystal | [3] |

| Melting Point | 70-74 °C | [3] |

| Flash Point | 70 °C | [4] |

| Solubility | Soluble in most organic solvents | [4] |

Part 2: Synthesis of Phenyl Anthranilate

The synthesis of phenyl anthranilate can be achieved through several methods. A common laboratory-scale synthesis involves the esterification of anthranilic acid with phenol.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Phenyl Anthranilate.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol describes a typical acid-catalyzed esterification for the synthesis of phenyl anthranilate.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of anthranilic acid and phenol.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to dissolve the reactants. Carefully add a catalytic amount of a strong acid, like concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Part 3: Spectroscopic Characterization

The identity and purity of synthesized phenyl anthranilate can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Phenyl Anthranilate

| Technique | Key Features | Source(s) |

| ¹H NMR | A multiplet signal for aromatic protons is observed between δ 8.05 and 6.79 ppm. A broad singlet for the NH proton appears around δ 9.3 ppm. | [5] |

| ¹³C NMR | A peak corresponding to the carbonyl group of the ester is found at approximately δ 174 ppm. Multiple peaks in the range of δ 149-114.6 ppm are characteristic of the two benzene rings. | [5] |

| IR Spectroscopy | A broad signal around 1811 cm⁻¹ corresponds to the –NH stretching of the secondary amine. A peak at approximately 1672 cm⁻¹ indicates the C=O stretching of the ester group. | [5] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of phenyl anthranilate. | [1] |

Part 4: Applications in Drug Development and Research

Derivatives of anthranilic acid are known to possess a wide range of biological activities, making phenyl anthranilate and its analogs promising candidates for drug discovery.

1. Anti-inflammatory and Analgesic Properties: N-phenylanthranilic acid, a closely related compound, is the parent structure for several non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] These compounds typically act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[6] Phenyl anthranilate itself has been shown to have anti-inflammatory effects.[4]

2. Insulin Sensitizing Properties: Research has indicated that phenyl anthranilate possesses insulin-sensitizing properties, suggesting its potential as a therapeutic agent for insulin resistance.[4]

3. Potassium Channel Modulation: Derivatives of N-phenylanthranilic acid are being investigated as modulators of voltage-dependent potassium channels.[8][9] These channels are crucial for neuronal signaling, and their modulation has therapeutic potential for treating disorders of the central and peripheral nervous system.[8][9]

4. Antimicrobial and Antifungal Activity: Ester derivatives of N-phenylanthranilic acid have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Additionally, sulfonamide derivatives of anthranilic acid have demonstrated selective antifungal activity.[10]

5. Antileishmanial Activity: Recent studies have explored anthranyl phenylhydrazide derivatives as potential agents against Leishmania amazonensis, the parasite responsible for leishmaniasis.[11]

Potential Mechanism of Action - A Hypothetical Pathway

While the precise mechanisms for all of its biological activities are still under investigation, a plausible pathway for its anti-inflammatory action involves the modulation of inflammatory signaling cascades.

Caption: Hypothetical mechanism of anti-inflammatory action of Phenyl Anthranilate.

Part 5: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling phenyl anthranilate.

Hazard Identification:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation.

-

Store in a cool, dry, and well-ventilated place.

First Aid Measures:

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Consult a physician.

Conclusion

Phenyl anthranilate is a versatile molecule with established applications and significant potential for future research and development. Its straightforward synthesis and diverse biological activities make it an attractive scaffold for medicinal chemists. Further investigation into its mechanisms of action and structure-activity relationships will undoubtedly unlock new therapeutic possibilities. This guide serves as a foundational resource for scientists and researchers looking to explore the properties and applications of this intriguing compound.

References

-

PubChem. (n.d.). Phenyl anthranilate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Phenyl Anthranilate. Retrieved from [Link]

-

PubChemLite. (n.d.). Phenyl anthranilate (C13H11NO2). Retrieved from [Link]

-

Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Phenylanthranilic acid. Retrieved from [Link]

- Khan, I. U., et al. (2014). Investigation on biological activities of anthranilic acid sulfonamide analogs. Pakistan journal of pharmaceutical sciences, 27(5 Spec no), 1539–1543.

-

PubChem. (n.d.). N-Phenylanthranilic Acid. Retrieved from [Link]

- Google Patents. (n.d.). N-phenylanthranilic acid derivatives and uses thereof.

- Google Patents. (n.d.). N-phenyl anthranilic acid derivatives and uses thereof.

- da Silva, A. C. A., et al. (2023).

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

Sources

- 1. Phenyl anthranilate | C13H11NO2 | CID 66300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Phenyl anthranilate (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. Phenyl Anthranilate [myskinrecipes.com]

- 4. biosynth.com [biosynth.com]

- 5. asianpubs.org [asianpubs.org]

- 6. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN101868443A - N-phenylanthranilic acid derivatives and uses thereof - Google Patents [patents.google.com]

- 9. WO2009037707A2 - N-phenyl anthranilic acid derivatives and uses thereof - Google Patents [patents.google.com]

- 10. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.co.uk [fishersci.co.uk]

Spectroscopic data of Phenyl anthranilate (NMR, IR, mass spec)

An In-depth Technical Guide to the Spectroscopic Characterization of Phenyl Anthranilate

Introduction

Phenyl anthranilate (phenyl 2-aminobenzoate), a significant aromatic ester, serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its structural integrity is paramount for these applications. Therefore, a robust analytical framework is essential for its unequivocal identification and quality control. This guide provides a comprehensive analysis of Phenyl anthranilate using a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but a detailed interpretation grounded in the fundamental principles of spectroscopy. We will explore the causality behind the spectral features, providing a self-validating system for the characterization of this compound.

Compound Profile:

-

IUPAC Name: phenyl 2-aminobenzoate[1]

-

Synonyms: Phenyl o-aminobenzoate, 2-Aminobenzoic acid phenyl ester[1]

-

CAS Number: 10268-69-6[1]

-

Molecular Formula: C₁₃H₁₁NO₂[1]

-

Molecular Weight: 213.23 g/mol [1]

Caption: Chemical Structure of Phenyl Anthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: Proton NMR (¹H NMR) identifies the number of chemically distinct protons and their local environments. The chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of Phenyl anthranilate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Fourier transform the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

While raw experimental data is available in databases such as the Spectral Database for Organic Compounds (SDBS), we present an expert interpretation based on the known structure of Phenyl anthranilate.[2][3][4] The spectrum is characterized by distinct regions corresponding to the amine, the substituted anthranilate ring, and the phenyl ester ring.

Table 1: Predicted ¹H NMR Spectral Data for Phenyl Anthranilate

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9-8.1 | dd | 1H | Aromatic H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |

| ~ 7.1-7.5 | m | 6H | Aromatic H (phenyl ester) & 1 Ar-H | Overlapping multiplet for the five protons of the phenyl ester and one proton of the anthranilate ring. |

| ~ 6.6-6.8 | m | 2H | Aromatic H (ortho & para to NH₂) | Shielded by the electron-donating effect of the amine group, resulting in an upfield shift. |

| ~ 4.5-5.5 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent. |

Note: dd = doublet of doublets, m = multiplet, br s = broad singlet. Predictions are based on standard chemical shift values and substituent effects.

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

Principle: ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their functional group identity (e.g., C=O, aromatic C-O).

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters: A standard broadband proton-decoupled pulse sequence is used to produce a spectrum of singlets, simplifying interpretation.

The ¹³C NMR spectrum of Phenyl anthranilate is expected to show 11 distinct signals for its 13 carbon atoms, with two pairs of carbons in the phenyl ester ring being chemically equivalent due to symmetry. The spectrum is available for review in databases linked by PubChem.[1]

Table 2: Predicted ¹³C NMR Spectral Data for Phenyl Anthranilate

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 166 | Ester C=O | Characteristic downfield shift for a carbonyl carbon in an ester environment. |

| ~ 151 | Aromatic C-O (ester) | Deshielded due to direct attachment to the electronegative oxygen atom. |

| ~ 150 | Aromatic C-NH₂ | Deshielded by the nitrogen atom. |

| ~ 134 | Aromatic CH | Aromatic carbons with no strong directing groups. |

| ~ 131 | Aromatic CH | Aromatic carbons with no strong directing groups. |

| ~ 129 | Aromatic CH (phenyl ester) | Phenyl group carbons. |

| ~ 126 | Aromatic CH (phenyl ester) | Phenyl group carbons. |

| ~ 122 | Aromatic CH (phenyl ester) | Phenyl group carbons. |

| ~ 117 | Aromatic CH | Shielded by the electron-donating NH₂ group. |

| ~ 116 | Aromatic CH | Shielded by the electron-donating NH₂ group. |

| ~ 110 | Aromatic C (quat.) | Quaternary carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Solid samples are typically analyzed using either the KBr pellet method (mixing the sample with potassium bromide and pressing it into a disc) or Attenuated Total Reflectance (ATR), where the solid is placed directly on a crystal surface.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Caption: Workflow for FT-IR Spectroscopic Analysis.

Data Interpretation and Analysis

The IR spectrum provides definitive evidence for the key functional groups present in Phenyl anthranilate. The vapor phase IR spectrum is available via SpectraBase.[1]

Table 3: Characteristic IR Absorption Bands for Phenyl Anthranilate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3485 - 3370 | N-H Asymmetric & Sym. Stretch | Primary Aromatic Amine | Confirms the presence of the -NH₂ group; two bands are characteristic. |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Indicates the presence of C-H bonds on the benzene rings. |

| ~ 1730 | C=O Stretch | Aromatic Ester | A strong, sharp absorption confirming the ester carbonyl group. |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Indicates the carbon-carbon double bonds within the aromatic systems. |

| 1300 - 1200 | C-O Stretch | Ester | Strong absorption confirming the C-O single bond of the ester linkage. |

| 1340 - 1250 | C-N Stretch | Aromatic Amine | Confirms the bond between the aromatic ring and the amino group. |

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. In electron ionization (EI-MS), the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a unique fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC-MS) for volatile compounds, which separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns.

-

Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation and Analysis

The mass spectrum of Phenyl anthranilate is cataloged in the NIST Mass Spectrometry Data Center.[1] The analysis confirms the molecular weight and reveals a predictable fragmentation pattern characteristic of a phenyl ester.

-

Molecular Ion (M⁺): The spectrum will show a clear molecular ion peak at m/z = 213 , corresponding to the molecular weight of Phenyl anthranilate (C₁₃H₁₁NO₂).[1]

-

Key Fragmentation: The primary fragmentation pathway involves the cleavage of the ester bond, which is a common and predictable process.

Caption: Primary Fragmentation Pathway of Phenyl Anthranilate in EI-MS.

Table 4: Major Fragments in the Mass Spectrum of Phenyl Anthranilate

| m/z | Proposed Fragment Ion | Formula | Significance |

| 213 | Molecular Ion | [C₁₃H₁₁NO₂]⁺˙ | Confirms the molecular weight of the compound. |

| 120 | 2-Aminobenzoyl Cation | [C₇H₆NO]⁺ | The base peak or a very abundant peak resulting from the loss of a phenoxy radical. |

| 92 | Fragment from rearrangement/loss of CO from m/z 120 | [C₆H₆N]⁺ | A common subsequent fragmentation of acylium ions. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Indicates the presence of the phenyl group from the ester moiety. |

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and definitive characterization of Phenyl anthranilate. NMR spectroscopy elucidates the precise arrangement of proton and carbon atoms, IR spectroscopy confirms the presence of essential amine and ester functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation. This multi-technique approach ensures the structural identity and purity of the compound, establishing a reliable analytical standard for its use in research, drug development, and other high-purity applications.

References

-

PubChem. (n.d.). Phenyl anthranilate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274. Retrieved from [Link]

-

PubChem. (n.d.). Phenethyl anthranilate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Phenyl anthranilate (C13H11NO2). Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylanthranilic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Phenethyl anthranilate substance record. National Center for Biotechnology Information. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

Sources

- 1. Phenyl anthranilate | C13H11NO2 | CID 66300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of Phenyl Anthranilate in Organic Solvents

Introduction

Phenyl anthranilate (phenyl 2-aminobenzoate) is an aromatic ester recognized for its significant role in the fragrance and flavor industries. Its characteristic sweet, floral, and fruity aroma makes it a valuable component in the formulation of perfumes, cosmetics, and various scented products. The efficacy and stability of these formulations are fundamentally dependent on the solubility of their components. For researchers, chemists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for process design, purification, quality control, and the development of novel applications.

This guide provides a deep dive into the solubility of phenyl anthranilate. Moving beyond a simple tabulation of data, it elucidates the physicochemical principles governing its solubility, outlines robust experimental protocols for its determination, and offers insights into the practical application of this critical data.

Part 1: Physicochemical Properties and Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which underscores the importance of intermolecular forces.[1][2] To predict how phenyl anthranilate behaves in various organic solvents, we must first analyze its molecular structure and inherent properties.

Molecular Structure and Properties

Phenyl anthranilate (C₁₃H₁₁NO₂) is comprised of a phenyl group attached to the carboxyl group of anthranilic acid.[3] Its key structural features include two aromatic rings, an ester linkage (-COO-), and an amino group (-NH₂). These features dictate its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| IUPAC Name | phenyl 2-aminobenzoate | PubChem[3] |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 213.23 g/mol | PubChem[3] |

| CAS Number | 10268-69-6 | PubChem[3] |

The molecule possesses both polar (the amino and ester groups) and nonpolar (the phenyl rings) regions, giving it a moderately polar character. The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion): Significant due to the large electron clouds of the aromatic rings. These are the primary interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: Arising from the polar ester and amino groups. These are crucial for solubility in polar aprotic solvents.

-

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, and the oxygen atoms in the ester group can act as hydrogen bond acceptors. This allows for strong interactions with polar protic solvents like alcohols.

Caption: Intermolecular forces governing Phenyl Anthranilate solubility.

Part 2: Predicted Solubility Profile and Analogous Data

While specific quantitative data for phenyl anthranilate is not widely published, we can make strong predictions based on its structure and by examining a closely related compound, N-phenylanthranilic acid. A study on N-phenylanthranilic acid, which shares the core structure but has a carboxylic acid group instead of a phenyl ester, provides valuable experimental data.[4]

Predicted Solubility:

| Solvent Class | Example(s) | Key Interaction | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | High | The -NH₂ group can donate a hydrogen bond and the ester oxygens can accept them, leading to strong interactions with solvents like alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-Dipole | High | The significant dipole moment of the ester group will interact favorably with the dipoles of these solvents. |

| Nonpolar | Toluene, Hexane | Van der Waals Forces | Moderate to Low | The large aromatic rings will interact well with nonpolar solvents, but the polar groups will be disfavored, limiting overall solubility. |

| Water | H₂O | Hydrogen Bonding | Very Low | Despite the potential for hydrogen bonding, the large, nonpolar aromatic structure is hydrophobic, making it sparingly soluble in water.[5] |

Data from Analogue: N-Phenylanthranilic Acid

The experimental mole fraction solubility of N-phenylanthranilic acid in various solvents at 298.15 K (25 °C) follows the order: acetone > ethyl acetate > 1-butanol > n-propanol > ethanol > isopropanol > methanol > toluene > acetonitrile.[4] This experimentally-validated trend strongly supports our predictions, showing high solubility in polar aprotic (acetone, ethyl acetate) and polar protic (alcohols) solvents, and lower solubility in a less polar aromatic solvent (toluene).

Part 3: Experimental Determination of Solubility

To generate reliable, quantitative data, a systematic experimental approach is required. The isothermal saturation method is a gold-standard technique for this purpose.[4]

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a preliminary understanding of solubility.

Methodology:

-

Preparation: Add approximately 20-30 mg of phenyl anthranilate to a small test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Agitation: Vigorously shake or vortex the tube for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[6]

-

-

Confirmation: If the substance appears soluble, add another small portion of the solid to see if it also dissolves to ensure the solution was not just unsaturated.

Protocol 2: Quantitative Solubility Determination (Isothermal Saturation Method)

This protocol yields precise solubility values (e.g., in g/L or mol/L).

Methodology:

-

System Preparation: Add an excess amount of phenyl anthranilate to a known volume of the selected organic solvent in a sealed, jacketed glass vessel. The excess solid ensures that saturation is achieved.

-

Equilibration: Maintain a constant temperature using a circulating water bath connected to the vessel's jacket. Stir the mixture continuously with a magnetic stirrer. Allow the system to equilibrate for at least 24 hours to ensure the dissolution equilibrium is reached.

-

Sample Collection: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated or pre-cooled syringe fitted with a sub-micron filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being collected.

-

Sample Analysis: Accurately determine the concentration of phenyl anthranilate in the collected sample. Common analytical methods include:

-

Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining solid residue. This method is simple but requires a non-volatile solute.

-

UV-Vis Spectroscopy: Measure the absorbance of the solution at a predetermined wavelength (λ_max) and calculate the concentration using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Inject a known volume of the solution into an HPLC system and determine the concentration based on the peak area relative to a standard calibration curve.

-

-

Calculation: Calculate the solubility using the determined concentration and the volume of the sample. Repeat the measurement at different temperatures to build a complete solubility profile.

Caption: Workflow for quantitative solubility determination.

Part 4: Application of Solubility Data

Understanding the solubility of phenyl anthranilate is not merely an academic exercise; it is critical for its application.

-

Fragrance Formulation: Solubility data dictates which solvent base (e.g., ethanol, carrier oils) can be used and at what concentration to ensure a stable, clear, and homogenous final product without precipitation.

-

Chemical Synthesis: In processes where phenyl anthranilate is a reactant or product, solvent selection is key for reaction rates, yield, and ease of purification through methods like crystallization.

-

Drug Development: For any potential pharmaceutical application, solubility in various media (including biorelevant solvents) is a cornerstone of pre-formulation studies, directly impacting bioavailability.

Part 5: Safety and Handling

When conducting solubility studies, adherence to safety protocols is essential.

-

Phenyl Anthranilate: Classified as a skin and eye irritant.[3] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic Solvents: Many organic solvents are flammable and may have specific toxicological hazards. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent before use.[7][8]

Conclusion

Phenyl anthranilate is a moderately polar aromatic ester with a predictable solubility profile. It exhibits high solubility in polar organic solvents (both protic and aprotic) and lower solubility in nonpolar media. While extensive published data is limited, its solubility can be reliably determined using standard laboratory protocols such as the isothermal saturation method. The resulting data is indispensable for the effective formulation, synthesis, and application of this important fragrance compound, ensuring product integrity and performance.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66300, Phenyl anthranilate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8615, Phenethyl anthranilate. Available from: [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - n-Phenyl Anthranilic Acid 97% AR. Available from: [Link]

-

Rui, L., et al. (2017). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Chemical & Engineering Data. Available from: [Link]

-

TGSC Information System. (n.d.). Phenethyl anthranilate. Available from: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Slideshare. (n.d.). Solubility experimental methods.pptx. Available from: [Link]

-

California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - N-Phenylanthranilic acid. Available from: [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Available from: [Link]

-

MySkinRecipes. (n.d.). Phenyl Anthranilate. Available from: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. Phenyl anthranilate | C13H11NO2 | CID 66300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenethyl anthranilate | C15H15NO2 | CID 8615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Phenyl anthranilate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Phenyl Anthranilate

Foreword: From Molecule to Medicine

For the drug development professional, a molecule's chemical formula is merely the opening chapter of a long and complex story. The true narrative—how it will behave in a biological system, interact with a target protein, or be formulated into a viable therapeutic—is written in its three-dimensional structure. The precise arrangement of atoms in space, governed by the subtle interplay of bond lengths, angles, and intermolecular forces, dictates function. Phenyl anthranilate, a derivative of the versatile anthranilic acid scaffold, represents a class of compounds with significant potential in medicinal chemistry, notably as a precursor for anti-inflammatory agents.[1][2] Understanding its solid-state conformation through crystal structure analysis is not an academic exercise; it is a critical step in rational drug design, enabling us to predict and modify its physicochemical properties, from solubility to receptor binding affinity.

This guide, prepared from the perspective of a senior application scientist, eschews a simple recitation of facts. Instead, it provides a comprehensive, field-proven roadmap for the de novo determination and analysis of the phenyl anthranilate crystal structure. We will delve into the causality behind each experimental choice, presenting a self-validating workflow that ensures data integrity from initial synthesis to final structural refinement. Our objective is to empower researchers to move beyond the two-dimensional page and unlock the three-dimensional secrets that govern molecular efficacy.

Part I: Synthesis and Purification: The Prerequisite for Quality Crystals

A fundamental tenet of crystallography is that the quality of the crystal can never exceed the purity of the starting material. Therefore, a robust and well-characterized synthesis is the bedrock of any successful structure determination. Phenyl anthranilate is a phenyl ester of 2-aminobenzoic acid.[3] The most direct and reliable route to its synthesis is through esterification.

Rationale for Synthetic Approach

We will employ a classic Steglich esterification. This method is chosen for its mild reaction conditions, which minimizes the risk of side reactions, such as N-acylation of the aniline moiety. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst provides high yields and purity under ambient conditions.

Experimental Protocol: Synthesis of Phenyl Anthranilate

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 5.0 g | 0.036 |

| Phenol | C₆H₆O | 94.11 | 3.4 g | 0.036 |

| DCC | C₁₃H₂₂N₂ | 206.33 | 8.3 g | 0.040 |

| DMAP | C₇H₁₀N₂ | 122.17 | 0.44 g | 0.0036 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add anthranilic acid (5.0 g) and phenol (3.4 g). Dissolve the solids in 150 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.44 g) to the solution and stir for 5 minutes until it fully dissolves.

-

Initiation: Cool the flask to 0°C in an ice bath. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (8.3 g) in 50 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

-

Workup & Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Final Purification: Purify the crude solid via column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Combine the pure fractions and remove the solvent to yield phenyl anthranilate as a white to off-white solid.[4] Confirm identity and purity using ¹H NMR and Mass Spectrometry.

Synthesis and Purification Workflow

Sources

Introduction: The Significance of Fluorescence Quantum Yield

An In-depth Technical Guide to the Measurement of the Fluorescence Quantum Yield of Phenyl Anthranilate

As Senior Application Scientists, we bridge the gap between theoretical principles and practical laboratory execution. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of Phenyl anthranilate. This document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure the generation of robust and reliable data.

Fluorescence, the emission of light by a substance that has absorbed light, is a cornerstone of modern scientific research, with applications ranging from bio-imaging to materials science. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] An accurate determination of a compound's quantum yield is critical for its application as a fluorescent probe, a sensor, or in optoelectronic devices.

Phenyl anthranilate, an ester of anthranilic acid, belongs to a class of compounds known for their fluorescent properties. Its analogues, such as methyl and menthyl anthranilate, are known to be highly fluorescent, suggesting that phenyl anthranilate holds similar potential.[3][4][5] This guide provides a detailed methodology for the determination of its quantum yield using the comparative method, a widely accepted and reliable technique.

Chapter 1: Theoretical Foundations of Quantum Yield Measurement

The journey to an accurate quantum yield measurement begins with a solid understanding of the underlying principles.

The Phenomenon of Fluorescence

Upon absorption of a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this state, it can return to the ground state via several pathways, one of which is fluorescence – the emission of a photon. This entire process is elegantly depicted by the Jablonski diagram.

The Comparative Method for Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized reference standard with a known quantum yield.[1] The underlying principle is that if the standard and the test sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[6]

The quantum yield of the unknown sample (Φx) can then be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively.[1]

Chapter 2: Preliminary Characterization of Phenyl Anthranilate

Before embarking on the quantum yield measurement, a preliminary characterization of Phenyl anthranilate's photophysical properties is essential.

Spectral Properties and Solvent Selection

Based on its analogues, menthyl anthranilate and methyl anthranilate, it is anticipated that Phenyl anthranilate will absorb light in the UV-A region (approximately 340-370 nm) and exhibit fluorescence emission in the violet-blue region (approximately 390-420 nm).[3][5] The first crucial step is to experimentally verify this by measuring the absorption and emission spectra of Phenyl anthranilate in a suitable solvent.

The choice of solvent is critical. It must dissolve both the Phenyl anthranilate and the reference standard, and it should be of high purity to avoid interference from fluorescent impurities.[7] Given that related anthranilate esters are soluble in ethanol, this is a logical starting point.[3]

Selection of a Reference Standard

The ideal reference standard should have absorption and emission spectra that are in a similar range to the sample under investigation. Based on the expected spectral properties of Phenyl anthranilate, Quinine Sulfate is an excellent choice for a reference standard.

| Property | Quinine Sulfate |

| Solvent | 0.5 M H₂SO₄ |

| Quantum Yield (Φf) | 0.546 |

| Excitation Maximum | ~350 nm |

| Emission Maximum | ~450 nm |

Table 1: Properties of Quinine Sulfate as a Fluorescence Quantum Yield Standard.[8][9]

The spectral properties of Quinine Sulfate overlap well with the expected properties of Phenyl anthranilate, making it a suitable standard.

Chapter 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantum yield measurement of Phenyl anthranilate.

Instrumentation

-

Spectrofluorometer: An instrument capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes are standard.

Preparation of Solutions

It is imperative to maintain the absorbance of all solutions below 0.1 at the excitation wavelength to prevent inner filter effects. [7]

-

Stock Solutions (10⁻³ M):

-

Phenyl Anthranilate: Prepare a stock solution in a suitable solvent (e.g., ethanol).

-

Quinine Sulfate: Prepare a stock solution in 0.5 M H₂SO₄.

-

-

Working Solutions:

-

Prepare a series of five dilutions from each stock solution, with concentrations ranging from 10⁻⁶ M to 10⁻⁵ M. The absorbance of these solutions should fall between 0.01 and 0.1.

-

Workflow for Quantum Yield Measurement

Caption: Experimental workflow for quantum yield determination.

Detailed Measurement Steps

-

Determine Excitation Wavelength (λex): From the absorption spectrum of Phenyl anthranilate, identify the absorption maximum. This will be your excitation wavelength for both the sample and the standard.

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each of the five Phenyl anthranilate dilutions and the five Quinine Sulfate dilutions at the chosen λex.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to λex.

-

Record the fluorescence emission spectrum for each of the prepared solutions. Ensure that the instrument settings (e.g., slit widths) remain constant throughout all measurements.

-

Record the emission spectrum of the solvent blank for background subtraction.

-

Chapter 4: Data Analysis and Calculation

Rigorous data analysis is paramount for obtaining an accurate quantum yield value.

Data Processing

-

Spectral Correction: Correct the recorded emission spectra for the wavelength-dependent response of the instrument. Most modern spectrofluorometers have built-in correction files.

-

Background Subtraction: Subtract the solvent blank spectrum from each of the sample and standard spectra.

-

Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected and background-subtracted spectrum.

Graphical Analysis and Calculation

-

Plotting: For both Phenyl anthranilate and Quinine Sulfate, create a plot of the integrated fluorescence intensity versus absorbance.

-

Linear Regression: Perform a linear regression for both sets of data. The plot should be linear, and the line should pass through the origin. The slope of this line is the gradient (Grad).

-

Quantum Yield Calculation: Use the calculated gradients and the known quantum yield of Quinine Sulfate to determine the quantum yield of Phenyl anthranilate using the formula provided in Chapter 1.

Caption: Data analysis workflow for quantum yield calculation.

Chapter 5: Validation and Error Analysis

A self-validating protocol is essential for trustworthy results.

Linearity

The linearity of the plot of integrated fluorescence intensity versus absorbance is a critical checkpoint. A non-linear plot can indicate the presence of inner filter effects due to high concentrations or instrumental artifacts.

Potential Sources of Error

-

Solvent Impurities: Traces of fluorescent impurities in the solvent can lead to erroneous results. Using high-purity solvents is crucial.[7]

-

Inner Filter Effects: At high concentrations (absorbance > 0.1), the excitation light may not penetrate the sample uniformly, and the emitted fluorescence may be reabsorbed.

-

Instrumental Parameters: Inconsistent instrument settings (e.g., slit widths, detector voltage) between sample and standard measurements will introduce errors.

-

Cuvette Cleanliness: Dirty or scratched cuvettes can scatter light and affect the measurements.

Conclusion

The determination of the fluorescence quantum yield of Phenyl anthranilate, while requiring meticulous attention to detail, is a straightforward process when a systematic approach is employed. By following the principles and protocols outlined in this guide—from preliminary spectral characterization and careful selection of a reference standard to precise execution of measurements and rigorous data analysis—researchers can confidently and accurately quantify this crucial photophysical parameter. This, in turn, will enable the effective evaluation and application of Phenyl anthranilate in the diverse and exciting fields of fluorescence-based research and technology.

References

-

Prahl, S. (2017). Quinine sulfate. OMLC. [Link]

-

Prahl, S. (2017). Quinine sulfate. OMLC. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Cantrell, A. N., et al. (2007). The photophysical properties of menthyl anthranilate: a UV-A sunscreen. PubMed. [Link]

-

ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

Wikipedia. (2023). Methyl anthranilate. [Link]

-

Journal of Chemical Education. (2017). Improved Method of Fluorescence Quantum Yield Determination. [Link]

-

ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield?. [Link]

-

OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

-

ACS Publications. (2022). Surface Preparation for Single-Molecule Fluorescence Imaging in Organic Solvents. [Link]

-

ResearchGate. (2018). Solvent effects on fluorescence spectra of (a) phenol and (b) PFP. [Link]

-

PubMed. (2019). Vibronic spectroscopy of methyl anthranilate and its water complex: hydrogen atom dislocation in the excited state. [Link]

-

Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

-

Chemical Science International Journal. (2017). A Review on Effect of Solvents on Fluorescent Spectra. [Link]

-

PubChem. Phenyl anthranilate. [Link]

-

UCI Department of Chemistry. An Introduction to Fluorescence Spectroscopy. [Link]

-

PubMed. (2014). Solvent Effect on Anthranilic Acid Spectroscopy. [Link]

-

YouTube. (2021). Fluorescence Spectroscopy - A Guide toTheory and Instrumentation. [Link]

-

The Royal Society of Chemistry. (2011). 1. Sample Preparation. [Link]

-

INIS-IAEA. (2025). Photophysics of 9-ethynylanthracene based 'push-pull' molecules. [Link]

-

The Royal Society of Chemistry. (2018). Measurement of fluorescence quantum yields. [Link]

-

Oregon State University. (2015). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. [Link]

-

ResearchGate. (2007). The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen¶. [Link]

-

Anshul Specialty Molecules. Phenyl Ethyl Anthranilate. [Link]

-

NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements. [Link]

-

HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 5. Vibronic spectroscopy of methyl anthranilate and its water complex: hydrogen atom dislocation in the excited state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9,10-Bis(phenylethynyl)anthracene [omlc.org]

- 7. Phenethyl anthranilate | C15H15NO2 | CID 8615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Spectrum [9-Phenyl Anthracene] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

Photophysical properties of Phenyl anthranilate

An In-Depth Technical Guide to the Photophysical Properties of Phenyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl anthranilate, an ester of N-phenylanthranilic acid, belongs to a class of compounds that are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2] Understanding the interaction of these molecules with light—their photophysical properties—is paramount for assessing their stability, potential for phototoxicity, and applicability in photo-activated drug delivery or as fluorescent probes. This guide provides a comprehensive technical overview of the core photophysical characteristics of phenyl anthranilate, grounded in established spectroscopic principles. Due to the limited direct experimental data on phenyl anthranilate, this document leverages data from the structurally analogous and well-characterized sunscreen agent, menthyl anthranilate, to build a predictive framework.[3][4] We delve into the theoretical underpinnings of its electronic absorption and emission, the influence of environmental factors such as solvent polarity, and provide detailed, field-proven protocols for empirical characterization.

Introduction: The Anthranilate Chromophore

Phenyl anthranilate (IUPAC name: phenyl 2-aminobenzoate) is an aromatic ester with the chemical formula C₁₃H₁₁NO₂.[5] Its molecular structure features a central anthranilate moiety, which is the primary chromophore responsible for its interaction with UV and visible light, and a phenyl group attached via the ester linkage. The parent molecule, N-phenylanthranilic acid, serves as a key scaffold in medicinal chemistry.[6] The photophysical behavior of such molecules is dictated by the transitions between electronic energy states, a process best visualized through a Jablonski diagram.

Diagram 1.0: Jablonski Diagram for a Typical Anthranilate Ester

This diagram illustrates the primary photophysical processes a molecule like phenyl anthranilate undergoes following the absorption of a photon.

Caption: Key photophysical pathways: Absorption, Fluorescence, Intersystem Crossing, and Phosphorescence.

Core Photophysical Properties

The photophysical profile of an organic molecule is defined by several key processes, including absorption of light, subsequent relaxation pathways such as fluorescence and phosphorescence, and non-radiative decay.

Electronic Absorption (UV-Vis Spectroscopy)

Aromatic amino esters like phenyl anthranilate typically exhibit strong absorption bands in the Ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum is a result of π → π* transitions within the aromatic rings and n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms. For the related compound anthranilic acid, absorption spectra have been well-characterized.[7] One would expect phenyl anthranilate to display a primary absorption band (S₀ → S₁) in the UVA range (320-400 nm), making it an effective absorber of long-wave UV radiation.

Photoluminescence: Fluorescence and Phosphorescence

Many anthranilate derivatives are highly fluorescent. Luminescence studies on the analogous compound menthyl anthranilate reveal it to be a strong emitter.[3][4]

-

Fluorescence: This process involves the rapid emission of a photon from the lowest excited singlet state (S₁) back to the ground state (S₀). For menthyl anthranilate, a solvent-dependent emission maximum is observed between 390 and 405 nm.[3][4] The difference between the absorption maximum and the emission maximum is known as the Stokes shift, which arises from energy loss due to vibrational relaxation in the excited state.

-

Phosphorescence: Following intersystem crossing (ISC) from the S₁ state to the triplet state (T₁), a much slower emission of light can occur. This phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence due to the lower energy of the triplet state. Menthyl anthranilate exhibits phosphorescence with a maximum at 445 nm in low-temperature glasses.[3][4]

Excited State Dynamics and Reactivity

The fate of the excited molecule is not limited to luminescence. The triplet state is a key intermediate in photochemical reactions.

-

Triplet State: Kinetic UV-visible absorption measurements on menthyl anthranilate identified a transient species with absorption maxima at 480 nm, attributed to the triplet state.[3][4] This state has a lifetime that is highly dependent on the solvent, ranging from 26 to 200 microseconds.

-

Singlet Oxygen Generation: The triplet state is efficiently quenched by molecular oxygen (O₂), a triplet in its ground state. This energy transfer process leads to the formation of singlet oxygen (¹O₂), a highly reactive oxygen species.[3] The singlet oxygen quantum yields (ΦΔ) for menthyl anthranilate were found to be in the range of 0.09-0.12, indicating a moderate efficiency for this photosensitization process.[3][4] This is a critical parameter for assessing potential phototoxicity in drug development.

Quantitative Photophysical Parameters

Summarizing the key photophysical data allows for direct comparison and application-specific evaluation. The following table is based on published data for menthyl anthranilate, a close structural analogue of phenyl anthranilate, and serves as a robust estimate for its properties.

| Parameter | Value | Solvent/Conditions | Significance & Rationale |

| Fluorescence Emission Max (λₑₘ) | 390 - 405 nm | Varies with solvent | Indicates the color of the emitted light and sensitivity to the environment.[3][4] |

| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 | Ethanol | Measures the efficiency of the fluorescence process. A high value indicates a strong fluorophore.[3][4] |

| Phosphorescence Emission Max (λₚ) | 445 nm | Low-temp. glass | Confirms the population of the triplet state and provides its energy level.[3][4] |

| Phosphorescence Lifetime (τₚ) | 2.5 s | Low-temp. glass | The long lifetime is characteristic of a spin-forbidden triplet-to-singlet transition.[4] |

| Triplet-Triplet Absorption Max | 480 nm | Varies with solvent | Allows for direct monitoring of the triplet state population via transient absorption spectroscopy.[3][4] |

| Triplet Lifetime (τT) | 26 - 200 µs | Varies with solvent | Highly sensitive to quenchers like oxygen; crucial for predicting photochemical reactivity.[3][4] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.09 - 0.12 | Varies with solvent | Quantifies the efficiency of generating cytotoxic singlet oxygen, a key phototoxicity metric.[3][4] |

Environmental Influences: The Role of the Solvent

The photophysical properties of molecules with hydrogen-bonding capabilities and charge-transfer character, such as anthranilates, are often highly sensitive to their local environment.[8]